molecular formula C12H17NO B2437277 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol CAS No. 1528577-82-3

2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol

Cat. No.: B2437277
CAS No.: 1528577-82-3
M. Wt: 191.274
InChI Key: IBXBFMMRBXAZPG-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol is an organic compound that features a cyclopropyl group, a pyridine ring, and a propanol moiety

Scientific Research Applications

2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate electrophile.

    Formation of the Propanol Moiety: The propanol moiety can be introduced through a reduction reaction, where a suitable precursor is reduced to form the alcohol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides, acids, and bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield various alcohols.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylcyclopropyl)-1-(pyridin-3-yl)propan-2-ol: Similar structure with the pyridine ring at the 3-position.

    2-(1-Methylcyclopropyl)-1-(pyridin-2-yl)propan-2-ol: Similar structure with the pyridine ring at the 2-position.

    2-(Cyclopropyl)-1-(pyridin-4-yl)propan-2-ol: Lacks the methyl group on the cyclopropyl ring.

Uniqueness

2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol is unique due to the specific positioning of the methylcyclopropyl group and the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(1-methylcyclopropyl)-1-pyridin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-11(5-6-11)12(2,14)9-10-3-7-13-8-4-10/h3-4,7-8,14H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXBFMMRBXAZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(C)(CC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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